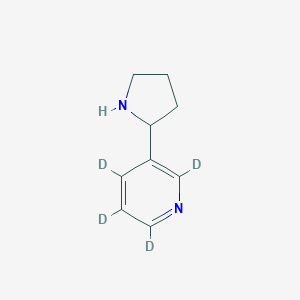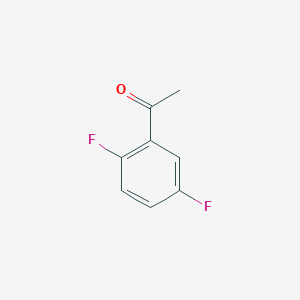
2',5'-Difluoroacetophenone
概要
説明
2’,5’-Difluoroacetophenone is an organic compound with the chemical formula C8H6F2O. It is characterized by the presence of two fluorine atoms attached to the phenyl ring at the 2 and 5 positions, and a carbonyl group attached to the 1 position. This compound is a colorless to light yellow liquid and is used in various chemical processes .
科学的研究の応用
2’,5’-Difluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and materials
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 2’,5’-Difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 2,5-difluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) followed by hydrolysis. Another method involves the Friedel-Crafts acylation of 2,5-difluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 2’,5’-Difluoroacetophenone typically involves the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2’,5’-Difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-difluorobenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 2,5-difluorophenylethanol using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,5-Difluorobenzoic acid.
Reduction: 2,5-Difluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2’,5’-Difluoroacetophenone involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .
類似化合物との比較
- 2,4-Difluoroacetophenone
- 3,5-Difluoroacetophenone
- 2,6-Difluoroacetophenone
Comparison: 2’,5’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-difluoroacetophenone, it exhibits different substitution patterns and reactivity due to the electronic effects of the fluorine atoms. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
特性
IUPAC Name |
1-(2,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAFIZUVVWJAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173498 | |
| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-36-8 | |
| Record name | 1-(2,5-Difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting structural features were observed in the crystal structure of 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one, a compound synthesized using 2',5'-difluoroacetophenone?
A2: The crystal structure of 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one, synthesized via a process involving this compound, reveals intriguing stacking interactions. [] The asymmetric unit comprises two independent molecules linked by a non-crystallographic inversion center. Notably, face-to-face stacking interactions occur between the aromatic rings of the benzoate and acetophenone units of these symmetry-independent molecules. [] This arrangement highlights the influence of π-π interactions in the solid-state packing of the molecule. Further assembly of the molecules in the crystal is facilitated by stacking interactions along the a-axis direction, indicating a preference for this particular packing motif. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


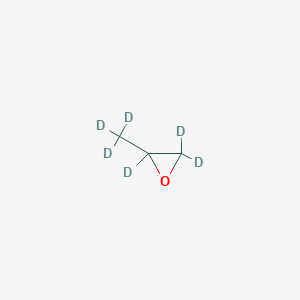
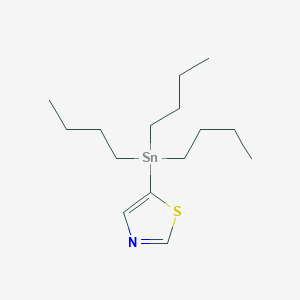

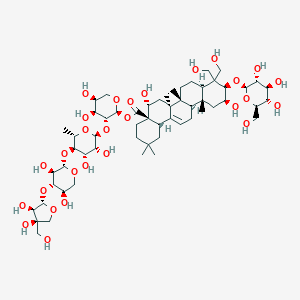

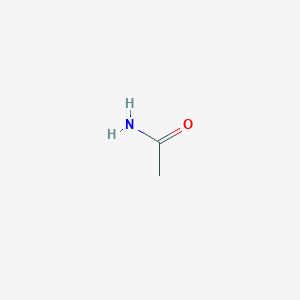
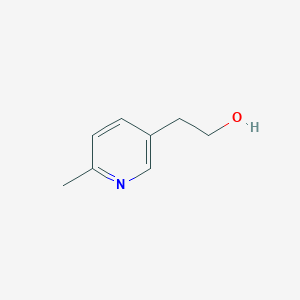
![(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one](/img/structure/B32639.png)

